molecular formula C11H10BrN B8011617 5-Bromo-1-cyclopropyl-1H-indole

5-Bromo-1-cyclopropyl-1H-indole

Cat. No.: B8011617
M. Wt: 236.11 g/mol
InChI Key: JEDQBCVCUMPSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-cyclopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. . The addition of a bromine atom and a cyclopropyl group to the indole structure enhances its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 5-Bromo-1-cyclopropyl-1H-indole typically involves the bromination of 1-cyclopropyl-1H-indole. One common method is the electrophilic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropyl-1H-indole involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom and cyclopropyl group enhance its binding affinity and selectivity towards these targets . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Bromo-1-cyclopropyl-1H-indole can be compared with other indole derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-bromo-1-cyclopropylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-9-1-4-11-8(7-9)5-6-13(11)10-2-3-10/h1,4-7,10H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDQBCVCUMPSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.